![molecular formula C23H22N6O B2477685 N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide CAS No. 1019106-42-3](/img/structure/B2477685.png)
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent studies have explored the antileishmanial potential of pyrazole derivatives. In particular, N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide (referred to as compound 13) demonstrated remarkable activity against Leishmania aethiopica clinical isolates. Its IC50 value was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a global health challenge. The same compound (13) also exhibited potent antimalarial effects against Plasmodium berghei-infected mice. Compounds 14 and 15 from the same series also showed promising inhibition against the parasite. These findings suggest that hydrazine-coupled pyrazole derivatives could serve as effective antimalarial agents .
Tuberculosis Research
Imidazole-containing compounds, including pyrazoles, have been investigated for their anti-tubercular potential. Although not directly related to the compound , similar pyrazole derivatives (6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole) demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis strains .
Plant Hormone Analog
Indole derivatives play essential roles in plant biology. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to our compound, understanding indole derivatives can provide insights into their diverse biological applications .
Molecular Docking Studies
Computational approaches, such as molecular docking, can elucidate the compound’s interactions with specific protein targets. In the case of compound 13, molecular docking studies against Lm-PTR1 (complexed with Trimethoprim) provided insights into its antileishmanial activity .
properties
IUPAC Name |
N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-15-16(2)28-29(17(15)3)22-14-13-21(26-27-22)24-19-9-11-20(12-10-19)25-23(30)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJTWEFMNIRSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.